1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile
Description
1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile is a pyrimidine derivative featuring a carbonitrile group at position 5, two methyl groups at positions 1 and 3, a morpholin-4-yl substituent at position 4, and two oxo groups at positions 2 and 5. Its molecular formula is C₁₁H₁₃N₅O₃, with a calculated molecular weight of 263.26 g/mol. Though specific experimental data for this compound are absent in the provided evidence, its structural analogs (Table 1) offer insights into its comparative properties.
Properties
CAS No. |
949347-72-2 |
|---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.258 |
IUPAC Name |
1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H14N4O3/c1-13-9(15-3-5-18-6-4-15)8(7-12)10(16)14(2)11(13)17/h3-6H2,1-2H3 |
InChI Key |
KNKOXTZTXJCKLB-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)N2CCOCC2 |
solubility |
soluble |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure need to be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may exhibit biological activity, making it useful in the study of biochemical processes and drug development.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies and experimental data.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents significantly influence melting points and solubility:
- 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Melting point = 300°C. The methoxyphenyl and methylthio groups contribute to high thermal stability via π-π stacking and hydrophobic interactions.
- 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (): Melting point = 266–268°C. Reduced symmetry from the dimethylphenyl group lowers melting point compared to the methoxyphenyl analog.
- Target Compound : The morpholinyl group (a polar, cyclic amine) may reduce melting point relative to aromatic substituents due to disrupted crystallinity, while the oxo groups enhance intermolecular hydrogen bonding.
Spectral Characteristics
- IR Spectroscopy :
- NMR Spectroscopy :
Molecular Weight and Bioactivity Considerations
- 4-(2,4-Dichloro-5-methoxyphenyl)-2,6-dimethyl-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (): MW = 347.20 g/mol. Chlorine atoms increase molecular weight and may enhance bioactivity but reduce solubility.
- 6-(4-Methoxyphenyl)-2-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile (): MW = 324.40 g/mol. Piperidinyl groups improve membrane permeability but add steric bulk.
- Target Compound : Lower MW (263.26 g/mol) suggests better solubility and bioavailability compared to bulkier analogs. The morpholinyl group balances lipophilicity and solubility, making it favorable for drug design.
Biological Activity
1,3-Dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, characterized by a dioxopyrimidine core structure. Its molecular formula is C₁₃H₁₅N₃O₂, and it features a morpholine ring that enhances its solubility and bioavailability. The presence of the carbonitrile group contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in cellular signaling pathways. Notably, it has been shown to inhibit acid ceramidase (AC), an enzyme implicated in various pathological conditions including cancer and inflammation. The inhibition of AC leads to altered sphingolipid metabolism, which can affect cell proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential. It has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The compound exhibited an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent antitumor activity . Furthermore, it was found to induce apoptosis in these cells through the activation of caspase pathways.
Selectivity and Toxicity
In terms of selectivity, the compound showed a 19-fold lesser effect on non-cancerous MCF10A cells compared to cancerous cells, suggesting a favorable therapeutic index. Toxicity studies in Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a good safety profile for further development .
Structure-Activity Relationship (SAR)
A systematic study on the structure-activity relationship (SAR) has identified critical structural features that enhance the biological activity of this compound:
| Feature | Impact on Activity |
|---|---|
| Electron-withdrawing groups at position 5 | Increase potency against AC inhibition |
| Substitution at N3 | Beneficial for enhancing inhibitory activity |
| Alkyl chain length (6-8 methylene units) | Important for achieving potent AC inhibition |
The SAR studies revealed that modifications to the dioxopyrimidine scaffold could lead to compounds with improved efficacy as AC inhibitors .
Case Studies
- Inhibition of Lung Metastasis : In vivo studies demonstrated that treatment with this compound significantly inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 TNBC cells. This effect was more potent than that observed with known inhibitors like TAE226 .
- Pharmacokinetics : The pharmacokinetic profile showed an oral bioavailability (F) of 31.8% after administration of 10 mg/kg, with a clearance rate of 82.7 ± 1.97 mL/h/kg . These parameters suggest that the compound has favorable absorption characteristics.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing pyrimidinecarbonitrile derivatives, and how can they be optimized for 1,3-dimethyl-4-morpholin-4-yl-2,6-dioxopyrimidine-5-carbonitrile?
- Methodological Answer : A common approach involves nucleophilic substitution and cyclocondensation reactions. For example, in related pyrimidinecarbonitriles, alkylation of thiol intermediates with bromoalkanes (e.g., 1-bromo-2-methoxyethane) in DMF using anhydrous potassium carbonate as a base yields substituted derivatives. Reaction optimization includes controlling stoichiometry, solvent choice (e.g., DMF for solubility), and temperature (room temperature to 80°C). Crystallization from ethanol or water enhances purity . For the target compound, introducing morpholine via nucleophilic substitution at the pyrimidine C4 position may require protecting group strategies to avoid side reactions.
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch near 2212 cm⁻¹, C=O at ~1666 cm⁻¹) .
- NMR : ¹H NMR resolves methyl groups (δ 1.3–3.3 ppm) and aromatic protons. ¹³C NMR confirms nitrile (115–120 ppm) and carbonyl carbons (160–175 ppm) .
- X-ray Diffraction : Resolve planar pyrimidine rings and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers) .
- Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., deviations ≤0.2% indicate purity) .
Q. What are the critical purity benchmarks for this compound, and how are discrepancies in elemental analysis resolved?
- Methodological Answer : Purity is assessed via HPLC (≥95%) and elemental analysis. Discrepancies in C/H/N values (e.g., 57.13% calculated vs. 57.24% observed for carbon in related compounds) may arise from residual solvents or hydration. Drying samples under vacuum (40–60°C) and repeating combustion analysis mitigate this. Cross-validate with NMR integration and mass spectrometry (e.g., molecular ion peaks matching theoretical m/z) .
Advanced Research Questions
Q. How do intermolecular hydrogen bonding and crystal packing influence the physicochemical properties of this compound?
- Methodological Answer : X-ray crystallography reveals centrosymmetric dimers stabilized by N–H···O hydrogen bonds (e.g., N–H distance ~0.86 Å). These interactions affect solubility and melting points. Computational modeling (e.g., DFT) can predict packing efficiency and stability. For example, planar pyrimidine rings facilitate π-stacking, while morpholine substituents introduce steric effects that may reduce solubility in polar solvents .
Q. What mechanistic insights explain the reactivity of the pyrimidine ring in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitrile and carbonyl groups activate the C4 position for nucleophilic attack. In aqueous thermal conditions, morpholine displaces leaving groups (e.g., chloro or thiol substituents) via an SNAr mechanism. Kinetic studies (e.g., varying pH and temperature) reveal rate dependence on base concentration (e.g., K₂CO₃) and solvent polarity. Competitive pathways, such as ring-opening, are minimized by maintaining mild temperatures (≤80°C) .
Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry contexts?
- Methodological Answer :
- Modify Substituents : Replace morpholine with piperidine or thiomorpholine to assess steric/electronic effects on bioactivity.
- Functional Assays : Test inhibition of enzymatic targets (e.g., kinases) using fluorescence polarization or SPR.
- Computational Docking : Map binding interactions (e.g., morpholine oxygen as a hydrogen bond acceptor in kinase active sites) .
- Data Contradictions : Address outliers in activity by verifying stereochemistry (e.g., R/S configurations via chiral HPLC) .
Q. What strategies resolve contradictions in spectral data during characterization?
- Methodological Answer : For conflicting NMR signals (e.g., overlapping proton peaks), use 2D techniques (COSY, HSQC) to assign signals. If IR stretches deviate (e.g., C≡N at 2212 cm⁻¹ vs. 2200 cm⁻¹ in literature), check for solvent effects or polymorphism. Reproduce spectra under standardized conditions (e.g., KBr pellets for IR, DMSO-d₆ for NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
